4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dibromopyrimidine with cyclopentanone in the presence of a base such as sodium ethoxide or sodium methoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired cyclopenta[d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions include various substituted cyclopenta[d]pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced .
Scientific Research Applications
4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for the development of new pharmaceuticals, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biological studies to understand the interactions of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dihydrocyclopenta[d]pyrimidine ring system can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues
Uniqueness
4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of novel pharmaceuticals and materials with specific properties .
Properties
Molecular Formula |
C7H7BrN2 |
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Molecular Weight |
199.05 g/mol |
IUPAC Name |
4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C7H7BrN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2 |
InChI Key |
ZVDKSMSQVJAEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2Br |
Origin of Product |
United States |
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